molecular formula C10H20N2O4 B14708052 Dibutan-2-yl hydrazine-1,2-dicarboxylate CAS No. 24460-78-4

Dibutan-2-yl hydrazine-1,2-dicarboxylate

Cat. No.: B14708052
CAS No.: 24460-78-4
M. Wt: 232.28 g/mol
InChI Key: UIQGTBJSUNEMFT-UHFFFAOYSA-N
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Description

Dibutan-2-yl hydrazine-1,2-dicarboxylate is a protected hydrazine derivative that serves as a versatile building block and reagent in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of complex nitrogen-containing heterocycles. For instance, structurally similar diisopropyl hydrazine-1,2-dicarboxylates have been demonstrated to act as efficient organocatalysts in photocatalytic esterification reactions . Furthermore, this class of compounds is instrumental in constructing privileged scaffolds such as the thieno[2,3-b]indole moiety, which is a core structure found in compounds with a wide spectrum of biological activities, including antituberculosis, antitumor, antifungal, and antibacterial properties . The hydrazine-dicarboxylate functionality can be leveraged to create hydrazone derivatives, a group known for diverse pharmacological applications such as antimicrobial, anticonvulsant, and antidepressant activities . Researchers utilize this compound to introduce a protected hydrazine group into molecules, which can be further elaborated or deprotected to access a variety of nitrogen-based structures. It is also a valuable synthon in cascade annulation reactions with binucleophiles like indoline-2-thione for the straightforward synthesis of functionalized fused heterocycles that are amenable for further synthetic elaboration . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

24460-78-4

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

butan-2-yl N-(butan-2-yloxycarbonylamino)carbamate

InChI

InChI=1S/C10H20N2O4/c1-5-7(3)15-9(13)11-12-10(14)16-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14)

InChI Key

UIQGTBJSUNEMFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)NNC(=O)OC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutan-2-yl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with butan-2-yl dicarboxylate under controlled conditions. One common method includes the use of hydrazine hydrate and butan-2-yl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and reactors can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Dibutan-2-yl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutan-2-yl hydrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Dibutan-2-yl hydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex hydrazine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dibutan-2-yl hydrazine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the dicarboxylate groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Physical and Chemical Properties

The ester substituents significantly influence physical properties such as solubility, stability, and reactivity:

Compound Molecular Weight Physical State Melting Point (°C) Optical Activity ([α]D20) Key Features
Diethyl (C₆H₁₂N₂O₄) 176.17 Solid 131–133 N/A High crystallinity; requires column purification
Di-tert-butyl (C₁₂H₂₂N₂O₄) 260.29 Not reported N/A N/A Steric hindrance enables selective deprotection
Diisopropyl (C₈H₁₆N₂O₄) 204.23 Crystalline 108 N/A High synthetic yield (90.7%)
Dibenzyl (C₁₆H₁₆N₂O₄) 300.31 Oil 93.5–96.5 +66.1 to +97.3 Chiral applications; high purity (98–99%)
Dibutan-2-yl (hypothetical) ~260.3 Likely liquid N/A Estimated moderate Balanced lipophilicity and steric bulk

Key Observations :

  • Diethyl derivatives exhibit high melting points but require rigorous purification due to byproduct formation (e.g., reduction products with similar Rf values) .
  • Di-tert-butyl esters are favored in organocatalysis for their ability to undergo selective Boc-deprotection under mild conditions .
  • Dibenzyl derivatives are chiral oils with high enantiomeric excess (e.g., [α]D20 = +97.3), making them valuable in asymmetric synthesis .
  • Dibutan-2-yl (hypothetical) likely offers intermediate solubility and steric effects between linear (diethyl) and bulky (di-tert-butyl) esters.

Key Insights :

  • Diisopropyl synthesis achieves the highest yield (90.7%) due to optimized oxidation conditions with H₂O₂ .
  • Dibenzyl derivatives require advanced spectroscopic techniques (e.g., ¹³C NMR, HRMS) for structural validation .

Functional Group Impact :

  • Bulky esters (e.g., tert-butyl, benzyl) enhance stereoselectivity but may slow reaction kinetics.
  • Linear esters (e.g., ethyl) offer higher reactivity but lower selectivity.

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